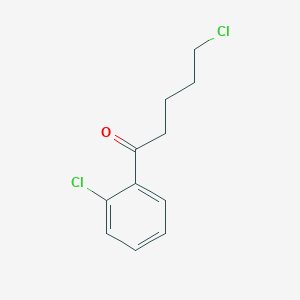

![molecular formula C11H11N3O5 B1322252 1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 950275-73-7](/img/structure/B1322252.png)

1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals and agrochemicals due to their diverse biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a three-component condensation process has been developed for the synthesis of 5-aryl-5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic acids, which involves the reaction of pyruvic acid with aromatic aldehydes and aminoazoles. This process is influenced by the type of solvent used, which affects the composition of the reaction products . Similarly, a one-pot synthesis method catalyzed by iodine has been reported for the synthesis of 5-aryl-5,8-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylic acids from 5-aminotetrazole, pyruvic acid, and aromatic aldehydes, offering a simple and eco-friendly procedure .

Molecular Structure Analysis

The molecular structures of the synthesized pyrimidine derivatives are confirmed using various spectroscopic techniques. For example, 1H and 13C NMR spectroscopy, NOE experiments, and X-ray analysis are used to prove the structures of the compounds obtained from the three-component condensation . Similarly, the structures of the iodine-catalyzed synthesis products are confirmed by 1H and 13C NMR spectroscopy, liquid chromatography–mass spectrometry, and elemental analysis .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions to form new heterocyclic systems. For instance, the oxidative rearrangement-cyclization of 2-oxo-1,3-dithiol-4,5-dicarboxylic acid diamide leads to the formation of a new heterocyclic system, (4H,6H)-1,3-dithiolo[4,5-d]pyrimidine-2,5,7-trione, which can be used to synthesize previously unknown 5,6-dimercaptouracil derivatives . Additionally, the tandem intramolecular Pinner–Dimroth rearrangement is a reaction pathway for synthesizing new pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their functional groups and molecular structure. For example, the catalyst-free synthesis of 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones showcases the importance of reaction conditions such as temperature and solvent, which affect the yield and purity of the products. The protocol highlights the mild reaction conditions, high atom economy, and eco-friendliness of the synthesis process .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines, including 1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid, show promise in antitumor applications. Gineinah et al. (2013) synthesized various pyrido[2,3-d]pyrimidine derivatives and found potent antitumor activity in vitro and in vivo against Ehrlich ascites carcinoma in mice (Gineinah, Nasr, Badr, & El-Husseiny, 2013).

Synthesis and Chemical Properties

Efficient synthesis methods for pyrido[2,3-d]pyrimidine derivatives have been developed, demonstrating their versatility in chemical reactions. Tolstoluzhsky et al. (2013) described a reaction leading to high yields of hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acids and related compounds (Tolstoluzhsky et al., 2013). Shaabani et al. (2009) also developed a simple and efficient method for synthesizing disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives (Shaabani et al., 2009).

Antibacterial and Antifungal Properties

Several studies have highlighted the antibacterial and antifungal potential of pyrido[2,3-d]pyrimidine derivatives. Shanmugasundaram et al. (2011) synthesized novel derivatives and screened them for antibacterial, antifungal, and antitumor activities, showing significant results (Shanmugasundaram et al., 2011). Asadian, Davoodnia, and Beyramabadi (2018) also reported the antibacterial activity of pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones against various bacteria (Asadian, Davoodnia, & Beyramabadi, 2018).

Antihypertensive Activity

The potential of pyrido[2,3-d]pyrimidine derivatives in antihypertensive applications has been explored. Rana, Kaur, and Kumar (2004) investigated dihydropyrimidines for antihypertensive activity, showing promising results (Rana, Kaur, & Kumar, 2004).

Anti-ulcer Activity

Dihydropyrimidine derivatives have also been examined for their anti-ulcer properties. Rana, Kaur, Chaudhary, Kumar, and Goyal (2011) synthesized various compounds and found significant anti-ulcer activity in some of them (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).

properties

IUPAC Name |

1,3,8-trimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O5/c1-12-6(15)4-5(10(17)18)7-8(12)13(2)11(19)14(3)9(7)16/h4H,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOKSOPWDKMKKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C2=C1N(C(=O)N(C2=O)C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)

![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)

![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)

![Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1322189.png)

![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)